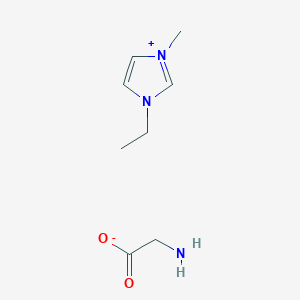

1-Ethyl-3-methylimidazolium aminoacetate

Description

Contextualization within Amino Acid-Based Ionic Liquids (AAILs)

1-Ethyl-3-methylimidazolium (B1214524) aminoacetate, also known as 1-ethyl-3-methylimidazolium glycinate (B8599266), is classified as an Amino Acid-Based Ionic Liquid (AAIL). nih.gov This subclass of ionic liquids is characterized by having an amino acid as the anionic component, or in some cases, the cationic part. rsc.org AAILs are often considered "green" solvents due to their potential for environmental benignity, stemming from the natural origin of the amino acid component. rsc.org The structure of 1-Ethyl-3-methylimidazolium aminoacetate consists of the 1-ethyl-3-methylimidazolium ([C₂mim]⁺) cation and the aminoacetate (glycinate) anion. nih.gov This composition distinguishes it from other imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium acetate (B1210297), by incorporating the functional groups of an amino acid, which can influence its physical and chemical behavior, including its interaction with other molecules. mdpi.comresearchgate.net

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-aminoacetate;1-ethyl-3-methylimidazol-3-ium nih.gov |

| Other Names | 1-Ethyl-3-methylimidazolium glycinate nih.gov |

| CAS Number | 766537-74-0 chemicalbook.com |

| Molecular Formula | C₈H₁₅N₃O₂ nih.gov |

| Molecular Weight | 185.22 g/mol nih.gov |

| Cation | 1-Ethyl-3-methylimidazolium |

| Anion | Aminoacetate (Glycinate) |

Evolution of Research Trajectories and Academic Significance

Research into imidazolium-based ionic liquids has been a vibrant area of study for over two decades. chemrxiv.org Initial interest was often focused on compounds like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) for applications such as the dissolution of biomass and cellulose (B213188), highlighting the potential of these solvents in biorefining processes. chemrxiv.orgnih.gov Investigations into the thermal stability and decomposition pathways of these foundational ionic liquids provided crucial data for their industrial application. chemrxiv.org

The academic trajectory has since evolved towards the design of "task-specific" ionic liquids, where the structure of the cation or anion is modified to perform a particular function. The development of 1-Ethyl-3-methylimidazolium aminoacetate is a prime example of this evolution. By incorporating an amino acid anion, researchers have endowed the ionic liquid with new functionalities. This has expanded its academic significance beyond a simple solvent, positioning it as a functional material with specific applications. Studies have demonstrated its utility in preparing materials for efficient CO₂ capture, acting as an extractant for separating phenolic compounds, and serving as a catalyst in organic synthesis, such as the aza-Michael reaction. chemicalbook.com This shift from general-purpose solvents to tailored, functional compounds marks a significant progression in the field of ionic liquid research.

Scope and Objectives of Current Scholarly Investigations

Current research on 1-Ethyl-3-methylimidazolium aminoacetate is multifaceted, primarily focusing on leveraging its unique chemical structure for specific applications. The primary objectives of ongoing scholarly investigations can be categorized into several key areas.

One major focus is its application in carbon capture technologies. Researchers are exploring its use in preparing amino acid immobilized porous materials that act as efficient adsorbents for CO₂. chemicalbook.com The amine functionality of the aminoacetate anion is key to this application, as it can chemically interact with carbon dioxide. nih.gov

Another significant area of investigation is its role in separation science. Studies are being conducted to evaluate its effectiveness as an extractant for the separation of valuable organic molecules, such as phenolic compounds, from mixtures. The objective is to develop more efficient and environmentally friendly separation processes compared to those using traditional volatile organic solvents.

In the realm of organic chemistry, 1-Ethyl-3-methylimidazolium aminoacetate is being investigated as a catalyst. Its basic nature, conferred by the amino acid anion, makes it a candidate for catalyzing reactions like the aza-Michael addition. The goal is to develop recyclable and effective catalytic systems. The broader context of these investigations includes the incorporation of imidazolium-based ionic liquids into advanced materials, such as polymer electrolytes, to enhance their properties. uitm.edu.my

A summary of the key research areas is presented in the table below.

| Research Area | Specific Application | Objective |

| Carbon Capture | Preparation of CO₂ adsorbents chemicalbook.com | To develop efficient and reversible materials for CO₂ capture. |

| Separation Science | Extractant for phenolic compounds | To create greener and more effective separation processes. |

| Catalysis | Catalyst for aza-Michael reactions | To design recyclable and efficient catalytic systems for organic synthesis. |

| Materials Science | Component in advanced materials (e.g., polymer electrolytes) uitm.edu.my | To improve the properties and functionality of materials. |

Properties

IUPAC Name |

2-aminoacetate;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H5NO2/c1-3-8-5-4-7(2)6-8;3-1-2(4)5/h4-6H,3H2,1-2H3;1,3H2,(H,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTRRYWFKKZCIE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(C(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716889 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium aminoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766537-74-0 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium aminoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium aminoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Purification Protocols

Established Synthetic Pathways for 1-Ethyl-3-methylimidazolium (B1214524) Aminoacetate

The preparation of 1-ethyl-3-methylimidazolium aminoacetate typically involves a two-step process: the synthesis of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation precursor, followed by the introduction of the aminoacetate ([AA]⁻) anion. Several established pathways exist for this second, crucial step.

Metathesis, or double displacement reaction, is a conventional and widely used method for synthesizing imidazolium-based ionic liquids. This route begins with a halide-containing precursor, such as 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) or chloride ([EMIM]Cl). This precursor is then reacted with a salt containing the desired aminoacetate anion.

A common approach involves the use of silver salts, such as silver aminoacetate. researchgate.netnih.gov The reaction between [EMIM]Br and silver aminoacetate in a suitable solvent (e.g., methanol) results in the precipitation of the insoluble silver bromide (AgBr), leaving the desired [EMIM][AA] in the solution. sci-hub.ru While effective in yielding a high-purity product due to the complete removal of the halide byproduct, this method's industrial scalability is hampered by the high cost of silver salts.

An alternative, more cost-effective metathesis strategy employs alkali metal salts like potassium or sodium aminoacetate. However, the resulting alkali halide byproduct (e.g., KBr) often has some solubility in the ionic liquid phase, making purification more challenging and potentially leading to residual halide contamination. researchgate.net

Another direct anion exchange method utilizes ion-exchange resins. researchgate.net In this technique, a column packed with an anion exchange resin is first loaded with the aminoacetate anion. A solution of the [EMIM]⁺ precursor (e.g., [EMIM]Cl) is then passed through the column. The resin captures the chloride anions and releases the aminoacetate anions into the solution, thereby forming the target ionic liquid. researchgate.net This method can be highly efficient for achieving low halide content but requires careful selection of the resin and regeneration steps. researchgate.net

To circumvent the issue of halide impurities, synthesis routes involving intermediate precursor ionic liquids and subsequent acid-base neutralization have been developed. This is often considered a cleaner pathway to the final product.

One prominent method involves the formation of 1-ethyl-3-methylimidazolium hydroxide (B78521) ([EMIM]OH) as an intermediate. researchgate.netresearchgate.net The [EMIM]⁺ cation, paired with an anion like ethylsulfate ([EtOSO₃]⁻) or from a halide salt, is passed through a basic ion-exchange resin to substitute the original anion with hydroxide (OH⁻). researchgate.net The resulting aqueous solution of [EMIM]OH is then carefully neutralized with an amino acid, such as glycine, which acts as the acid. This reaction yields 1-ethyl-3-methylimidazolium aminoacetate and water as the sole byproduct, which can be readily removed under vacuum. utp.edu.my

A related approach uses 1-ethyl-3-methylimidazolium methylcarbonate (B8334205) as the precursor. This intermediate is reacted with the amino acid. The reaction proceeds as an acid-base neutralization, releasing methanol (B129727) and carbon dioxide, which are volatile and easily removed, driving the reaction to completion and simplifying the purification process. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly synthetic routes. These approaches focus on atom economy, use of renewable resources, avoidance of hazardous materials, and simplification of processes. researchgate.net

One-pot synthesis methods are particularly attractive. For instance, microwave-assisted synthesis in water has been shown to be an expeditious and green method for producing various amino acid ionic liquids (AAILs). rsc.orgresearchgate.net This technique can significantly reduce reaction times and energy consumption compared to conventional heating.

The use of amino acids as starting materials is inherently a green approach, as they are bio-renewable, non-toxic, and readily available. sci-hub.ruresearchgate.net The acid-base neutralization routes described previously are also considered green as they often use water as a solvent and produce only water or other volatile, non-toxic byproducts. utp.edu.my Furthermore, developing halide-free synthesis pathways, such as those starting from 1-ethyl-3-methylimidazolium ethylsulfate, is a key green strategy, as it avoids the use of halogenated compounds and eliminates the persistent problem of halide impurity in the final product. alfa-chemical.com

Table 1: Comparison of Primary Synthetic Routes for 1-Ethyl-3-methylimidazolium Aminoacetate

| Synthetic Route | Key Reagents | Primary Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| Metathesis (Silver Salt) | [EMIM]Br, Silver Aminoacetate | Silver Bromide (AgBr) | High purity; easy removal of insoluble byproduct. sci-hub.ru | High cost of silver reagent. |

| Metathesis (Alkali Metal Salt) | [EMIM]Cl, Potassium Aminoacetate | Potassium Chloride (KCl) | Lower cost than silver salts. | Potential for halide contamination due to byproduct solubility. researchgate.net |

| Ion-Exchange Resin | [EMIM]Cl, Aminoacetate-loaded resin | Chloride-loaded resin | Can achieve very low halide levels. researchgate.net | Requires resin preparation and regeneration; potential for solvent waste. |

| Acid-Base Neutralization | [EMIM]OH, Glycine (Amino Acid) | Water (H₂O) | Halide-free; high purity; water is the only byproduct. utp.edu.my | Requires synthesis of the hydroxide precursor, which can be complex. researchgate.net |

| Green (Microwave, One-Pot) | Amino Acid, [EMIM] precursor | Varies (e.g., H₂O) | Fast reaction times; energy efficient; often uses water as a solvent. rsc.org | May require specialized equipment; optimization needed for scale-up. |

Methodological Advancements in High-Purity 1-Ethyl-3-methylimidazolium Aminoacetate Preparation

The utility of ionic liquids is profoundly dependent on their purity. Even trace amounts of impurities, such as water, halides, or unreacted starting materials, can significantly alter their physicochemical properties and performance in specific applications.

The presence of specific impurities can have significant and often detrimental effects on the properties and behavior of 1-ethyl-3-methylimidazolium aminoacetate.

Halide Impurities: Residual chlorides or bromides from metathesis reactions are among the most common and problematic impurities. solvomet.eukuleuven.be They can negatively affect the outcomes of catalytic reactions, particularly those involving organometallic catalysts, and can alter the electrochemical window of the ionic liquid. solvomet.euacs.org In nanoparticle synthesis, even micromolar concentrations of halides can drastically impact particle morphology and reaction reproducibility. While their presence may be less critical for applications like biopolymer extraction, for high-tech applications in electrochemistry and catalysis, their removal is paramount. researchgate.net

Other Impurities: Residual starting materials, such as unreacted 1-methylimidazole (B24206) or ethyl halides, and byproducts from side reactions can also compromise the ionic liquid's performance. These organic impurities can affect the thermal stability and spectroscopic characteristics of the material.

Table 2: Common Impurities and Their Impact on Research Applications

| Impurity | Common Source | Impact on Properties | Affected Applications |

|---|---|---|---|

| Halides (Cl⁻, Br⁻) | Metathesis synthesis | Alters electrochemical window; affects catalyst activity; increases viscosity. researchgate.netsolvomet.eu | Electrochemistry, Catalysis, Nanomaterial Synthesis. |

| Water (H₂O) | Atmospheric absorption; synthesis | Decreases viscosity & density; increases conductivity; can cause hydrolysis. acs.orgillinois.edu | All applications, especially electrochemistry and reaction kinetics. |

| Unreacted Precursors | Incomplete synthesis reaction | Affects thermal stability; introduces spectroscopic artifacts. | Thermal analysis, Spectroscopy, High-purity material science. |

Advanced Purification Techniques and Strategies

Achieving the high purity required for many applications necessitates the use of advanced purification protocols beyond simple filtration.

Activated Carbon Treatment: A common and effective method for removing colored and organic impurities is treatment with activated carbon. rsc.orgnih.gov The crude ionic liquid, often dissolved in a solvent like water or ethanol, is stirred with activated charcoal, which adsorbs the impurities onto its high-surface-area pores. semanticscholar.orggoogle.com The carbon is then removed by filtration. This process is often repeated until the desired clarity and purity are achieved.

Solvent Extraction: Liquid-liquid extraction is a powerful technique for removing specific types of impurities. nih.govnih.gov To remove residual halide ions from a hydrophilic ionic liquid, an aqueous solution of the IL can be washed repeatedly with an immiscible organic solvent like dichloromethane. google.com The halide impurities preferentially remain in the aqueous phase, while the purified ionic liquid is extracted into the organic layer. acs.orgmdpi.com This process can be performed multiple times to reduce halide content to parts-per-million (ppm) levels.

Drying and Water Removal: The removal of water is a critical final purification step. For thermally stable ionic liquids, heating under high vacuum (e.g., at 70-80 °C) is a standard and effective method. illinois.eduutp.edu.my In-situ purification can also be achieved by sparging with a dry, inert gas like nitrogen at elevated temperatures to carry away volatile impurities. chemrxiv.org For ionic liquids that may be less thermally stable, freeze-drying (lyophilization) can be employed to remove water from an aqueous solution of the product. google.com

Chromatographic Methods: For achieving exceptionally high purity, chromatographic techniques can be used. Passing the ionic liquid through a plug of a solid adsorbent like silica (B1680970) or alumina (B75360) can remove trace impurities that are not effectively captured by other methods. semanticscholar.orggoogle.com

Table 3: Overview of Advanced Purification Techniques

| Technique | Target Impurities | Description | Key Considerations |

|---|---|---|---|

| Activated Carbon Treatment | Colored impurities, organic residues | Slurrying the IL with activated carbon followed by filtration. google.com | Potential for carbon contamination if not properly cleaned; requires filtration. semanticscholar.org |

| Liquid-Liquid Extraction | Water-soluble impurities (e.g., halides) | Repeated washing of an IL solution with an immiscible solvent. acs.orgmdpi.com | Requires selection of appropriate, immiscible solvents; can be solvent-intensive. |

| High-Vacuum Drying | Water, volatile organic solvents | Heating the IL under reduced pressure to evaporate volatile components. illinois.edu | Requires thermal stability of the ionic liquid. |

| Inert Gas Sparging | Water, volatile impurities | Bubbling a dry, inert gas through the heated IL. chemrxiv.org | Effective for removing trace volatiles; requires a gas supply. |

| Chromatography (Silica/Alumina Plug) | Trace polar/non-polar impurities | Passing the IL through a short column of adsorbent. google.com | Good for final polishing; potential for product loss on the column. |

Computational and Theoretical Investigations of 1 Ethyl 3 Methylimidazolium Aminoacetate

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations offer a high-fidelity view of the interactions within an ion pair, unperturbed by bulk effects. These methods are crucial for understanding the fundamental nature of the cation-anion bonding and the electronic properties of the ionic liquid.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular structure, electronic properties, and vibrational frequencies of ionic liquid ion pairs. nih.gov For systems related to 1-Ethyl-3-methylimidazolium (B1214524) aminoacetate, DFT studies have been instrumental in identifying the most stable conformations and quantifying the energetics of cation-anion interactions.

Different conformers can arise from the interactions between the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the aminoacetate anion. nih.gov Studies on the analogous 1-ethyl-3-methylimidazolium acetate (B1210297) have shown that the lowest energy conformers are those that maximize the strong C-H···O interionic interactions. nih.gov In the case of the aminoacetate anion, both the carboxylate and the amino groups are potential sites for strong interactions with the acidic protons of the imidazolium (B1220033) ring, particularly the proton at the C2 position.

Theoretical studies on 1-ethyl-3-methylimidazolium glycinate (B8599266) (another name for aminoacetate) have explored the microsolvation of the ion pair with water using DFT/B3LYP methods. researchgate.net These calculations help elucidate the effect of solvent molecules on the interaction energies and local packing of the ions. researchgate.net For the isolated ion pair, the interaction energy is significant, and computations using dispersion- and counterpoise-corrected B3LYP have yielded high barriers for decomposition pathways, indicating thermal stability. chemrxiv.org The interaction energy between the cation and anion in a similar ionic liquid, [EMIM]⁺[PF6]⁻, was calculated to be -314.44 kJ·mol⁻¹ after corrections, highlighting the strength of the electrostatic forces. researchgate.net

Table 1: DFT Calculated Interaction Energies for [EMIM]⁺-Based Ion Pairs

| Ion Pair | Computational Method | Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| [EMIM]⁺[PF6]⁻ | DFT(B3LYP)/6-311++G(d,p) with ZPE and BSSE corrections | -314.44 | researchgate.net |

| [EMIM]⁺[Acetate]⁻ | Dispersion- and counterpoise-corrected B3LYP | - (Decomposition barriers of 136–157 kJ mol⁻¹) | chemrxiv.org |

| [EMIM]⁺[Glycinate]⁻ | DFT/B3LYP | Analysis focused on microsolvation and polarity | researchgate.net |

Ab initio molecular dynamics (AIMD) simulations provide a method for studying the dynamic behavior of systems while treating the interatomic forces with quantum mechanical accuracy. This approach is computationally intensive but offers valuable insights into chemical reactions, vibrational spectroscopy, and complex intermolecular dynamics that classical simulations might miss.

For 1-ethyl-3-methylimidazolium acetate, a close analog, AIMD simulations have been used to calculate vibrational spectra and compare them with experimental data. researchgate.net This allows for the precise assignment of experimentally observed bands to specific molecular vibrations, which is crucial for understanding the local environment and interactions. researchgate.net Similar AIMD studies on [EMIM]⁺-based ILs mixed with water have been used to analyze the statistics of different hydrogen bonds and how they are affected by the presence of solvent molecules. researchgate.net

A DFT-based AIMD study on small droplets of 1-ethyl-3-methylimidazolium acetate revealed that hydrogen bond dynamics are significantly slower in droplets compared to the bulk phase. researchgate.net Such simulations also show that cations tend to have an increased concentration inside clusters, while anions are more prevalent on the surface. researchgate.net These findings suggest that for 1-ethyl-3-methylimidazolium aminoacetate, AIMD could similarly be used to probe its surface structure, hydrogen bond lifetimes, and the unique dynamics arising from the bifunctional (amino and carboxylate) nature of the anion.

To dissect the nature of the interactions between the cation and anion, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are frequently employed. These methods provide a quantitative description of bonding, charge distribution, and intermolecular interactions.

NBO analysis examines charge transfer between the filled orbitals of the anion (the donor) and the empty orbitals of the cation (the acceptor). nih.gov In [EMIM]⁺ based ILs, significant charge transfer occurs from the anion to the cation, which stabilizes the ion pair. researchgate.net This analysis can quantify the stabilization energy associated with specific donor-acceptor interactions, such as those involved in hydrogen bonding. nih.gov For the aminoacetate anion, NBO analysis would be expected to reveal strong charge donation from the lone pairs on the oxygen and nitrogen atoms to the antibonding orbitals associated with the C-H bonds of the imidazolium ring.

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to characterize chemical bonds. nih.gov By locating bond critical points (BCPs) between atoms of the cation and anion, AIM can identify and characterize interionic interactions, including hydrogen bonds. researchgate.net The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between covalent and electrostatic interactions. For various [EMIM]⁺ ILs, AIM analyses have confirmed the presence of strong C-H···X (where X is O, N, or a halogen) hydrogen bonds, which are critical to the structure of the ion pair. nih.govresearchgate.net

Table 2: Key Parameters from NBO and AIM Analyses for Cation-Anion Interactions

| Analysis Method | Key Parameter | Interpretation | Typical Application |

|---|---|---|---|

| NBO | Stabilization Energy E(2) | Quantifies the energy of charge transfer between donor and acceptor orbitals. | Assessing the strength of hydrogen bonds and other intermolecular interactions. nih.gov |

| NBO | Natural Atomic Charges | Provides a more chemically intuitive picture of charge distribution than other methods. | Investigating changes in atomic charge population upon ion pair formation. researchgate.net |

| AIM | Electron Density at BCP (ρ) | Indicates the strength of an interaction; higher values suggest stronger bonds. | Characterizing hydrogen bonds and other non-covalent interactions. researchgate.net |

| AIM | Laplacian of Electron Density at BCP (∇²ρ) | Distinguishes interaction types: ∇²ρ > 0 for closed-shell (ionic, H-bond) and ∇²ρ < 0 for shared (covalent) interactions. | Determining the nature (ionic vs. covalent character) of the cation-anion bond. researchgate.net |

Classical Molecular Dynamics (MD) Simulations for Macroscopic and Microscopic Properties

While quantum methods excel at describing individual ion pairs, classical molecular dynamics (MD) simulations are the workhorse for studying the collective behavior of thousands of ions, providing a link to macroscopic properties like density, viscosity, and liquid structure.

Classical MD simulations are used to model the bulk liquid phase of ILs, revealing details about their structure and dynamics over time scales of nanoseconds or longer. nih.gov A key output of these simulations is the radial distribution function (RDF), g(r), which describes the probability of finding one atom at a certain distance from another. RDFs for [EMIM]⁺-based ILs typically show distinct structuring, with anions preferentially located near the acidic protons of the imidazolium ring. nih.gov

Simulations have revealed that many ILs, including those with [EMIM]⁺, exhibit nano-scale structural heterogeneity. researchgate.net This means the liquid is not uniform at the nanoscale but consists of segregated polar and nonpolar domains. The polar network is formed by the charged imidazolium rings and the anions, while the nonpolar domains are formed by the aggregation of the ethyl and methyl groups of the cations. researchgate.net This segregation is a key factor influencing the physical properties of ILs.

Hydrogen bonding is a dominant intermolecular interaction in many ionic liquids, profoundly influencing their structure and properties. nih.gov In 1-ethyl-3-methylimidazolium aminoacetate, a complex hydrogen-bonding network is expected due to the presence of multiple donor and acceptor sites.

The primary hydrogen bond donors on the [EMIM]⁺ cation are the C-H groups of the imidazolium ring, with the C2-H being the most acidic and therefore the strongest donor. nih.govnih.gov The aminoacetate anion has strong hydrogen bond acceptor sites at the carboxylate oxygen atoms and a potential donor site at the amino (-NH₂) group.

Table 3: Potential Hydrogen Bond Interactions in 1-Ethyl-3-methylimidazolium Aminoacetate

| Donor | Acceptor | Interaction Type | Expected Significance |

|---|---|---|---|

| Cation Imidazolium C2-H | Anion Carboxylate Oxygen | C-H···O | Very Strong; primary cation-anion interaction. nih.gov |

| Cation Imidazolium C4/5-H | Anion Carboxylate Oxygen | C-H···O | Significant, but weaker than C2-H interaction. nih.gov |

| Anion Amino N-H | Anion Carboxylate Oxygen | N-H···O | Potentially strong; contributes to anion-anion structuring. |

| Cation Alkyl C-H | Anion Carboxylate Oxygen | C-H···O | Weak; contributes to overall cohesion. |

| Anion Amino N-H | Cation Imidazolium Ring (π-system) | N-H···π | Possible, contributes to specific orientational preferences. |

Transport Properties and Diffusion Behavior in 1-Ethyl-3-methylimidazolium Aminoacetate Media

Computational studies, particularly molecular dynamics (MD) simulations, are pivotal in elucidating the transport properties and diffusion behavior of ionic liquids such as 1-Ethyl-3-methylimidazolium aminoacetate ([EMIM][AA]). These investigations provide molecular-level insights into macroscopic properties like viscosity, ionic conductivity, and self-diffusion coefficients, which are crucial for the application of ionic liquids in various fields.

Research on analogous amino acid-based ionic liquids (AAILs) reveals that their transport properties are intricately linked to the extensive network of hydrogen bonds that can form between the cation and the amino acid anion. nih.gov The amino and carboxylate groups of the aminoacetate anion can act as hydrogen bond donors and acceptors, respectively, leading to strong intermolecular interactions. These interactions can significantly influence the mobility of the individual ions.

Molecular dynamics simulations on various 1-ethyl-3-methylimidazolium-based ionic liquids have shown that the diffusion coefficients of the cation and anion are often of a similar order of magnitude. researchgate.net This is attributed to the strong electrostatic and hydrogen bonding interactions that lead to correlated ion motion. For AAILs, the presence of functional groups on the amino acid side chain can further modulate these interactions. For instance, amino acids with side chains capable of hydrogen bonding are expected to lead to higher viscosities and lower ionic conductivities. acs.org

The table below, derived from studies on similar imidazolium-based AAILs, provides an illustrative range of transport properties that could be anticipated for 1-Ethyl-3-methylimidazolium aminoacetate under standard conditions.

| Property | Typical Range for Imidazolium-based AAILs | Influencing Factors |

| Viscosity (η) | 50 - >1000 mPa·s at 298 K | Strength of hydrogen bonding, size and shape of the anion, presence of functional groups on the anion side chain. |

| Ionic Conductivity (σ) | 0.1 - 5 mS/cm at 298 K | Inversely related to viscosity, degree of ion dissociation, ion mobility. |

| Cation Diffusion (D+) | 10⁻¹¹ - 10⁻¹⁰ m²/s | Temperature, viscosity of the medium, ion pairing. |

| Anion Diffusion (D-) | 10⁻¹¹ - 10⁻¹⁰ m²/s | Temperature, viscosity of the medium, ion pairing, and anion size. |

Note: The data in this table is illustrative and compiled from various sources on amino acid-based ionic liquids. Specific values for 1-Ethyl-3-methylimidazolium aminoacetate would require direct experimental measurement or targeted computational simulation.

Droplet and Cluster Formation Simulations

Molecular dynamics and quantum chemical calculations are powerful tools for investigating the behavior of ionic liquids at the nanoscale, including the formation and properties of droplets and clusters. While specific simulation studies on droplet and cluster formation of 1-Ethyl-3-methylimidazolium aminoacetate are not extensively reported, valuable insights can be drawn from computational investigations of closely related systems, such as 1-Ethyl-3-methylimidazolium acetate.

Simulations of small ionic liquid droplets in the gas phase provide a unique window into the intrinsic structural and dynamic properties of the ionic liquid, free from bulk phase constraints. DFT-based ab initio molecular dynamics studies on 1-Ethyl-3-methylimidazolium acetate clusters have revealed significant insights into their internal structure. nih.gov These simulations show that cations tend to have a higher concentration in the core of the cluster, while anions are more prevalent at the surface. nih.gov The anions at the surface typically orient their carboxylate groups towards the center of the droplet. nih.gov

A key structural motif observed in these simulations is the stacking of the imidazolium rings of the cations, a feature that is also present in the bulk liquid. nih.gov The exposed surface of these droplets is found to be predominantly composed of the non-polar hydrogen atoms from the methyl and ethyl groups of both the cation and the anion, rendering the droplet surface surprisingly hydrophobic. nih.gov

Hydrogen bonding plays a crucial role in the cohesion and dynamics of these clusters. Interestingly, simulations have shown that the hydrogen bond dynamics within droplets can be significantly slower than in the bulk phase, with hydrogen bond lifetimes increasing with the size of the cluster. nih.gov This suggests a more rigid and structured environment within the nanoscale droplets.

For 1-Ethyl-3-methylimidazolium aminoacetate, it is anticipated that the additional amino group on the anion would lead to even more complex and extensive hydrogen bonding networks within droplets and clusters. This could potentially influence the surface structure and the distribution of ions within the cluster.

The table below summarizes key findings from simulations on analogous ionic liquid clusters and extrapolates the expected characteristics for 1-Ethyl-3-methylimidazolium aminoacetate.

| Feature | Findings from Simulations on Analogous ILs (e.g., [EMIM][Acetate]) | Expected Characteristics for [EMIM][Aminoacetate] Clusters |

| Ionic Distribution | Cations tend to be more concentrated in the core, with anions populating the surface. nih.gov | A similar core-shell structure is likely, with potential for more complex surface arrangements due to the amino group. |

| Surface Composition | The surface is primarily composed of non-polar C-H groups, leading to a hydrophobic exterior. nih.gov | The surface is also expected to be largely non-polar, though the presence of the N-H group might introduce some hydrophilic sites. |

| Dominant Intermolecular Interactions | Hydrogen bonding between the anion's carboxylate group and the cation's ring protons; π-π stacking of imidazolium rings. nih.gov | In addition to the interactions seen in the acetate analogue, strong hydrogen bonds involving the amino group are expected. |

| Hydrogen Bond Dynamics | Slower hydrogen bond dynamics in droplets compared to the bulk phase. nih.gov | The more extensive hydrogen bonding network may lead to even slower dynamics and longer hydrogen bond lifetimes within clusters. |

These computational investigations into droplet and cluster formation are essential for understanding phenomena such as nucleation, solvation in confined environments, and the behavior of ionic liquids in aerosol applications.

Advanced Spectroscopic and Mechanistic Characterization of 1 Ethyl 3 Methylimidazolium Aminoacetate Systems

Vibrational Spectroscopy for Molecular Interactions and Reorganization

Vibrational spectroscopy serves as a powerful tool to investigate the intricate network of interactions within 1-Ethyl-3-methylimidazolium (B1214524) aminoacetate. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed insights into hydrogen bonding, conformational states, and phase transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy in Probing Hydrogen Bonding

FT-IR spectroscopy is particularly effective for studying the hydrogen bonding network in 1-Ethyl-3-methylimidazolium aminoacetate. The vibrations of the imidazolium (B1220033) C-H groups and the amine and carboxylate groups of the aminoacetate anion are sensitive to their local environment. The primary hydrogen bonding interaction is anticipated between the acidic protons of the imidazolium ring (especially the C2-H) and the oxygen atoms of the carboxylate group, as well as the nitrogen of the amine group.

Computational and experimental studies on analogous imidazolium-based ionic liquids show that the formation of hydrogen bonds leads to noticeable shifts in the corresponding vibrational frequencies. uj.edu.pl For instance, the C-H stretching frequencies of the imidazolium cation are red-shifted when engaged in hydrogen bonding with the anion. uj.edu.pl The analysis of the carboxylate (COO⁻) asymmetric and symmetric stretching modes, typically found in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions respectively, can also provide information on the strength and nature of the cation-anion interaction. Similarly, the N-H stretching and bending vibrations of the amino group are indicative of their involvement in hydrogen bonds.

Ab initio molecular dynamics simulations on the closely related 1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIm][OAc]) have been used to calculate and assign experimentally observed bands to specific molecular vibrations, proving to be a suitable method for modeling bulk phase effects on vibrational spectra in systems with strong intermolecular interactions. nih.govresearchgate.net

Table 1: Representative FT-IR Vibrational Modes for Imidazolium-Based Ionic Liquids Assignments based on analogous systems like 1-Ethyl-3-methylimidazolium acetate.

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| ~3150 | C-H stretch (imidazolium ring) | Stretching |

| ~2980 | C-H stretch (ethyl/methyl groups) | Stretching |

| ~1570 | C=C / C=N stretch (imidazolium ring) | Stretching |

| ~1600 | COO⁻ asymmetric stretch | Stretching |

| ~1400 | COO⁻ symmetric stretch | Stretching |

| ~1170 | In-plane C-H bend (imidazolium ring) | Bending |

Raman Spectroscopy for Conformational Dynamics and Crystallization Studies

Raman spectroscopy is highly complementary to FT-IR and is particularly useful for studying the conformational dynamics of the 1-Ethyl-3-methylimidazolium cation ([EMIm]⁺). The ethyl group attached to the imidazolium ring can exist in different conformations, primarily planar and non-planar, with respect to the plane of the ring. nih.gov These conformers are in equilibrium and have distinct signatures in the low-frequency region of the Raman spectrum (200-500 cm⁻¹). nih.gov

Studies on various [EMIm]⁺ salts have identified specific bands corresponding to these conformers. nih.gov For example, a band around 448 cm⁻¹ has been attributed to the planar conformer, while bands at approximately 241, 297, 387, and 430 cm⁻¹ are primarily from the non-planar conformer. nih.gov Temperature-dependent Raman studies allow for the determination of the enthalpy difference between these conformational states. nih.gov Quantum chemical calculations suggest that the non-planar conformer is generally more stable. nih.gov

This technique is also a powerful tool for monitoring phase transitions, such as crystallization and melting. arxiv.org Upon cooling, changes in the Raman spectra, including band sharpening and splitting, can indicate the onset of crystallization. The spectra of the crystalline phases can reveal which conformer (planar or non-planar) is adopted in the crystal lattice. researchgate.net For instance, in some systems, one crystalline phase may be dominated by the planar cation while another phase contains the non-planar conformer. arxiv.orgresearchgate.net

Table 2: Raman Bands Associated with [EMIm]⁺ Conformers

| Wavenumber (cm⁻¹) | Associated Conformer |

| ~448 | Planar |

| ~430 | Non-planar |

| ~387 | Non-planar |

| ~297 | Non-planar |

| ~241 | Non-planar |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Mechanism Analysis

NMR spectroscopy provides unparalleled insight into the structure, dynamics, and chemical environment of ions in 1-Ethyl-3-methylimidazolium aminoacetate at the atomic level.

High-Resolution NMR for Solution-State Dynamics

High-resolution ¹H and ¹³C NMR spectroscopy is fundamental for confirming the chemical structure of the ionic liquid. The chemical shifts of the protons on the imidazolium ring are particularly sensitive to their environment. The proton at the C2 position is the most acidic and its chemical shift is a strong indicator of hydrogen bonding interactions with the aminoacetate anion.

Furthermore, NMR is used to study the dynamics of the ions. Techniques like β-NMR, using implanted ions such as ⁸Li⁺, have been employed to probe the sub-nanosecond solvation dynamics in the analogous compound, 1-Ethyl-3-methylimidazolium acetate. arxiv.orgubc.ca These experiments measure spin-lattice relaxation rates (1/T₁), which are related to the motional dynamics of the probe ion and its surrounding solvent cage. arxiv.org From the temperature dependence of the relaxation rate, key parameters governing liquid dynamics, such as activation energies for local motion and Vogel-Fulcher-Tammann (VFT) constants related to viscosity, can be extracted. ubc.ca For 1-Ethyl-3-methylimidazolium acetate, an activation energy of 74.8 ± 1.5 meV and a VFT constant of 165.8 ± 0.9 K were determined, which agreed well with the bulk dynamic viscosity of the solvent. arxiv.orgubc.ca

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the [EMIm]⁺ Cation Values are approximate and can vary with solvent and anion.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~10.0 | ~135 |

| C4-H / C5-H | ~7.5 | ~123 / ~122 |

| N-CH₂-CH₃ | ~4.4 (quartet) | ~45 |

| N-CH₂-CH₃ | ~1.6 (triplet) | ~15 |

| N-CH₃ | ~4.1 (singlet) | ~37 |

2D NMR and Solid-State NMR for Complex System Characterization

2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining spatial proximities between atoms. In the context of 1-Ethyl-3-methylimidazolium aminoacetate, NOESY experiments can provide direct evidence of cation-anion and cation-cation interactions. For example, cross-peaks between the imidazolium ring protons and the protons of the aminoacetate anion would confirm their close association in the liquid state. Such experiments on related systems have been crucial in understanding solvation, showing, for instance, that the ionic liquid cation may not participate in significant hydrogen bonding with a dissolved solute like glucose when a strongly interacting anion like acetate is present. rsc.org

Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate proton and carbon signals, aiding in unambiguous signal assignment. rsc.org Solid-state NMR is also a suitable method for characterizing the structure, hydrogen bond dynamics, and phase transition behavior in ionic liquids, providing insights into structural and dynamical heterogeneity in the solid state. researchgate.net

Thermal Analysis for Decomposition Pathways and Stability in Operational Regimes

Understanding the thermal stability and decomposition mechanisms of 1-Ethyl-3-methylimidazolium aminoacetate is critical for its practical application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA), are used to determine the temperature at which the compound begins to degrade.

For the closely related ionic liquid 1-Ethyl-3-methylimidazolium acetate, thermal decomposition has been studied in detail. chemrxiv.orgchemrxiv.org TGA measurements show that decomposition is the primary source of mass loss, although care must be taken to distinguish it from evaporation, which can be minimized by using a sealed pan with a small opening. chemrxiv.orgchemrxiv.orgresearchgate.net The decomposition of imidazolium acetates is believed to proceed primarily through an Sₙ2 nucleophilic substitution pathway, where the acetate anion attacks the ethyl or methyl group on the cation, leading to the formation of volatile products like methyl acetate or ethyl acetate and 1-ethylimidazole (B1293685) or 1-methylimidazole (B24206). chemrxiv.org

Computational studies combined with experimental results for [EMIm][OAc] suggest that the Sₙ2 pathway has an activation energy of around 135-140 kJ·mol⁻¹. chemrxiv.orgchemrxiv.orgresearchgate.net This is significantly higher than values derived from earlier TGA measurements that were likely affected by evaporation. chemrxiv.orgchemrxiv.orgresearchgate.net The decomposition temperature is highly dependent on the nature of the anion; ionic liquids with halide anions, for example, tend to have significantly lower thermal stability compared to those with anions like acetate. researchgate.net

Table 4: Comparative Thermal Decomposition Data

| Compound | Decomposition Temperature (T_d) | Dominant Pathway | Activation Energy (E_a) |

| 1-Ethyl-3-methylimidazolium acetate | ~200-250 °C | Sₙ2 | ~135-140 kJ·mol⁻¹ chemrxiv.orgchemrxiv.org |

| 1-Ethyl-3-methylimidazolium bromide | ~246 °C | Sₙ2 / E2 | N/A |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and decomposition kinetics of ionic liquids. For imidazolium-based ionic liquids, it is crucial to employ experimental setups that can distinguish between simple evaporation and thermal decomposition. The use of a sealed pan with a small orifice is recommended to suppress evaporation, ensuring that the observed mass loss is primarily due to chemical degradation.

Kinetic analysis of the TGA data for [EMIM][OAc], using an isoconversional method with a sealed pan, has yielded an activation energy (Ea) for decomposition of approximately 135 kJ·mol⁻¹. chemrxiv.org This value is significantly higher than those obtained from experiments with open crucibles (100-110 kJ·mol⁻¹), which are likely affected by evaporation. chemrxiv.org This highlights the importance of the experimental methodology in obtaining accurate kinetic parameters. The decomposition process for these types of ionic liquids is often complex, involving multiple steps that can be influenced by the experimental atmosphere (e.g., nitrogen or air). bris.ac.uk

Table 1: Representative TGA Decomposition Data for 1-Ethyl-3-methylimidazolium Acetate

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~214 °C |

| Activation Energy (Ea) | ~135 kJ·mol⁻¹ |

| Major Mass Loss Region | 200 - 300 °C |

| Decomposition Atmosphere | Nitrogen |

Note: This data is for the analogous compound 1-ethyl-3-methylimidazolium acetate and serves as an estimate for the aminoacetate derivative.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior within Functional Systems

Differential scanning calorimetry is a powerful tool for investigating the phase transitions of ionic liquids, including glass transitions, crystallization, and melting. The phase behavior of 1-ethyl-3-methylimidazolium based systems can be complex and is highly dependent on the nature of the anion.

Specific DSC thermograms for 1-ethyl-3-methylimidazolium aminoacetate are not available in the surveyed literature. However, studies on other 1-ethyl-3-methylimidazolium salts provide a framework for understanding its potential phase behavior. For instance, 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) exhibits a melting point (Tfus) at 67 °C with an enthalpy of fusion (ΔHfus) of 19.3 kJ·mol⁻¹. Other salts, like 1-ethyl-3-methylimidazolium dicyanamide (B8802431), show more complex behavior, including glass transitions and multiple crystalline phases. arxiv.orgnih.gov

When incorporated into functional systems, such as with polymers, 1-ethyl-3-methylimidazolium acetate has been shown to act as an effective plasticizer, significantly lowering the glass transition temperature (Tg) of materials like thermoplastic starch. bris.ac.uk For example, in starch/PVA blends, an increase in the ionic liquid content leads to a decrease in the glass transition temperature, indicating a disruption of the polymer's crystalline structure and an increase in the amorphous phase. bris.ac.uk This suggests that 1-ethyl-3-methylimidazolium aminoacetate would likely exhibit similar plasticizing effects and its phase behavior within a composite system would be influenced by its interactions with the host material.

Table 2: Representative DSC Phase Transition Data for 1-Ethyl-3-methylimidazolium Halides

| Compound | Transition | Temperature (°C) | Enthalpy (kJ·mol⁻¹) |

| [EMIM]Cl | Melting (Tfus) | 86 | 14.2 |

| [EMIM]Br | Melting (Tfus) | 67 | 19.3 |

| [EMIM]I | Melting (Tfus) | 74 | 16.9 |

Note: This data is for analogous halide compounds and provides an indication of the potential melting behavior of the aminoacetate salt.

Mass Spectrometry Techniques for Mechanistic Byproduct Identification

Pyrolysis GC-MS for Decomposition Product Analysis

Pyrolysis coupled with gas chromatography-mass spectrometry (Pyrolysis GC-MS) is an essential technique for identifying the volatile and semi-volatile byproducts of thermal decomposition, providing critical information for elucidating degradation mechanisms.

While a specific Pyrolysis GC-MS analysis of 1-ethyl-3-methylimidazolium aminoacetate has not been found in the reviewed literature, studies on analogous imidazolium-based ionic liquids offer significant predictive power. The primary decomposition pathway for 1-alkyl-3-methylimidazolium salts is typically dealkylation of the imidazolium ring. bris.ac.uk

For 1-ethyl-3-methylimidazolium halides, the decomposition mechanism involves a nucleophilic attack (SN2 type) by the halide anion on the alkyl groups of the cation. This results in the formation of haloalkanes (e.g., methyl halide and ethyl halide) and 1-alkylimidazoles (e.g., 1-methylimidazole and 1-ethylimidazole).

In the case of 1-ethyl-3-methylimidazolium acetate, TGA coupled with mass spectrometry has identified dealkylated products such as methyl acetate and ethyl acetate, alongside 1-methylimidazole and 1-ethylimidazole. bris.ac.uk A fragment with a mass-to-charge ratio (m/z) of 74, corresponding to methyl acetate, was detected during isothermal heating at 150 °C. bris.ac.uk

Based on these findings, it is highly probable that the thermal decomposition of 1-ethyl-3-methylimidazolium aminoacetate proceeds via a similar dealkylation mechanism. The aminoacetate anion would act as the nucleophile, attacking the methyl and ethyl groups of the imidazolium cation. This would lead to the formation of the corresponding amino acid esters (methyl aminoacetate and ethyl aminoacetate) and the respective 1-alkylimidazoles.

Table 3: Predicted Decomposition Products of 1-Ethyl-3-methylimidazolium Aminoacetate via Pyrolysis

| Predicted Product | Chemical Formula | Predicted Formation Pathway |

| Methyl aminoacetate | C₃H₇NO₂ | Nucleophilic attack of aminoacetate on the methyl group of the cation |

| Ethyl aminoacetate | C₄H₉NO₂ | Nucleophilic attack of aminoacetate on the ethyl group of the cation |

| 1-Methylimidazole | C₄H₆N₂ | Byproduct of de-ethylation |

| 1-Ethylimidazole | C₅H₈N₂ | Byproduct of de-methylation |

| Imidazole | C₃H₄N₂ | Further decomposition of alkylimidazoles |

Note: This table is based on the known decomposition mechanisms of analogous imidazolium salts and represents the expected, but not experimentally confirmed, byproducts for the aminoacetate derivative.

Applications of 1 Ethyl 3 Methylimidazolium Aminoacetate in Chemical and Materials Science

Carbon Dioxide Capture and Separation Technologies

1-Ethyl-3-methylimidazolium (B1214524) aminoacetate has emerged as a promising solvent for carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. Its effectiveness stems from the dual-functionality of its constituent ions, which allows for efficient and reversible CO2 absorption.

Mechanistic Pathways of CO2 Absorption (Chemisorption vs. Physical Absorption)

The capture of CO2 by 1-Ethyl-3-methylimidazolium aminoacetate and similar amino acid ionic liquids (AAILs) occurs through a combination of chemical and physical absorption mechanisms. The primary pathway is chemisorption, driven by the chemical reaction between CO2 and the amino group (-NH2) of the aminoacetate anion. nih.govuniroma1.it

The reaction proceeds via a multi-step mechanism:

Zwitterion Formation : The process begins with the nucleophilic attack of the nitrogen atom in the amino group on the electrophilic carbon atom of the CO2 molecule. This forms an unstable zwitterionic intermediate. nih.govuniroma1.it

Proton Transfer : The zwitterion is then stabilized through an intramolecular or intermolecular proton transfer from the nitrogen atom to the carboxylate group (-COO⁻) of the anion. uniroma1.itacs.org

Carbamate (B1207046)/Carbamic Acid Formation : This transfer results in the formation of a stable carbamic acid or carbamate derivative, effectively sequestering the CO2 molecule. acs.orgresearchgate.net

This chemical reaction is typically exothermic and allows for a high absorption capacity, often approaching a 1:1 molar ratio of CO2 to the amino groups under certain conditions. uniroma1.it

Enhancement Strategies for CO2 Capture Efficiency

Several strategies can be employed to enhance the CO2 capture efficiency of 1-Ethyl-3-methylimidazolium aminoacetate, focusing on optimizing both the absorption and desorption (regeneration) steps of the cycle.

Temperature and Pressure Manipulation : The efficiency of the CO2 capture process is highly dependent on temperature and pressure. Absorption is favored at lower temperatures and higher pressures, while desorption for regeneration is promoted by increasing the temperature and/or reducing the pressure (e.g., applying a vacuum). nih.gov For the related ionic liquid 1-Ethyl-3-methylimidazolium acetate (B1210297) ([Emim][Ac]), higher solvent temperatures and lower vacuum pressures significantly enhance CO2 desorption, achieving up to 92% regeneration efficiency at 313 K and 0.04 bar. nih.gov

Water Content : The presence of water can influence the viscosity and reaction kinetics of the ionic liquid. However, for chemically absorbing ionic liquids, the addition of water can sometimes decrease performance by diminishing the chemical reaction potential. nih.gov Careful optimization of water content is therefore necessary to balance viscosity reduction with chemical reactivity.

The table below summarizes CO2 solubility data in the analogous ionic liquid 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]), illustrating the effect of temperature and pressure on capture capacity.

Data adapted from a study on [Emim][OAc].

Integration with Porous Support Materials for Advanced Sorbents

To overcome challenges associated with the use of bulk ionic liquids, such as high viscosity, 1-Ethyl-3-methylimidazolium aminoacetate can be immobilized within porous support materials. This creates advanced composite sorbents, often called supported ionic liquid membranes (SILMs) or facilitated transport membranes (FTMs), which offer enhanced performance. researchgate.netresearchgate.net

A novel approach involves fabricating a membrane structure containing 1-Ethyl-3-methylimidazolium aminoacetate as a mobile CO2-carrier confined within a carbon nanotube (CNT) framework. nih.govnih.gov In such a system, a polymeric amine like polyethyleneimine (PEI) can be included as a fixed CO2-carrier. nih.gov The CNTs provide a high-surface-area, mechanically stable scaffold, while the ionic liquid offers a selective and reactive medium for CO2 transport. This integration leads to several advantages:

Improved Gas Permeance and Selectivity : The thin, confined layer of the ionic liquid facilitates rapid and selective transport of CO2 across the membrane. nih.gov

Mechanical Stability : The solid support prevents the loss of the liquid phase and provides robustness to the system.

Reduced Viscosity Issues : By confining the IL in a thin film, the negative effects of high bulk viscosity on mass transfer are minimized.

These advanced sorbents combine the high CO2 selectivity of the ionic liquid with the desirable physical properties of the support material, paving the way for more efficient and practical gas separation technologies. researchgate.net

Catalysis in Organic Synthesis and Biomass Conversion

The unique chemical environment provided by 1-Ethyl-3-methylimidazolium aminoacetate also makes it a versatile catalyst and reaction medium for various chemical transformations, ranging from fine chemical synthesis to the conversion of renewable biomass.

Organocatalytic Applications in Specific Organic Reactions (e.g., Cyanosilylation)

1-Ethyl-3-methylimidazolium-based ionic liquids have demonstrated remarkable activity as organocatalysts. The closely related compound, 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]), is a robust catalyst for the solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl (B98337) cyanide (TMSCN). scirp.orgnih.gov This reaction is a key method for synthesizing cyanohydrins, which are important building blocks in organic chemistry.

The catalytic mechanism involves a cooperative effect between the imidazolium (B1220033) cation and the basic anion. The acetate (or aminoacetate) anion activates the TMSCN, while the imidazolium cation activates the carbonyl group, facilitating the nucleophilic attack. This dual activation leads to exceptionally high catalytic efficiency.

Research has shown that catalyst loadings can be reduced to as low as 0.0001 mol %, achieving turnover frequencies (TOFs) up to 10,602,410 h⁻¹, values that are extraordinarily high for organocatalyzed transformations. scirp.orgnih.gov Given the greater basicity of the aminoacetate anion compared to acetate, 1-Ethyl-3-methylimidazolium aminoacetate is expected to exhibit similar or even enhanced catalytic activity in this and other base-catalyzed reactions, such as the aza-Michael reaction. researchgate.net

The table below showcases the high efficiency of [Emim][OAc] in the cyanosilylation of various aldehydes.

Data from a study on [Emim][OAc] as an organocatalyst. scirp.org

Role as a Reaction Medium and Catalyst in Lignin (B12514952) Depolymerization

Lignin, a complex aromatic biopolymer, is an abundant and underutilized renewable resource. Ionic liquids like 1-Ethyl-3-methylimidazolium acetate have shown great promise in the valorization of lignin by acting as both a solvent and a catalyst for its depolymerization. researchgate.netnih.gov

Role as a Reaction Medium : Lignin is notoriously difficult to dissolve in common solvents. Imidazolium-based ionic liquids are effective solvents for various types of lignocellulosic biomass, including lignin. This ability to dissolve lignin creates a homogeneous reaction environment, which is crucial for efficient conversion. researchgate.net

Role as a Catalyst : [Emim][OAc] can catalyze the oxidative depolymerization of alkali lignin into smaller, value-added aromatic compounds without the need for an additional catalyst. The cooperative action of the imidazolium cation and the acetate anion is believed to be responsible for this catalytic activity, which primarily involves the cleavage of ether linkages within the lignin structure. researchgate.net

Studies have demonstrated that under mild conditions (e.g., 100 °C and 1.5 MPa O2 pressure), a significant portion of alkali lignin (around 77 wt%) can be depolymerized into soluble products. This dual-role capability makes 1-Ethyl-3-methylimidazolium-based ionic liquids a simple and efficient system for converting raw biomass into valuable chemical feedstocks.

The table below summarizes typical results for the oxidative depolymerization of alkali lignin using [Emim][OAc].

Data from a study on the oxidative depolymerization of alkali lignin (AL) in [Emim][OAc].

Catalysis in Carbohydrate Chemistry and Related Transformations (e.g., Glucosamine (B1671600) Condensation)

The catalytic prowess of 1-ethyl-3-methylimidazolium aminoacetate and its analogs extends to the realm of carbohydrate chemistry, a field of significant interest for the production of biofuels and bio-based chemicals. While direct studies on 1-ethyl-3-methylimidazolium aminoacetate are limited, extensive research on the closely related ionic liquid, 1-ethyl-3-methylimidazolium acetate ([C₂C₁Im][OAc]), in glucosamine condensation offers profound insights into the potential catalytic mechanism of its aminoacetate counterpart.

Research has demonstrated that 1-ethyl-3-methylimidazolium acetate can efficiently catalyze the conversion of 2-amino-2-deoxy-D-glucose (glucosamine) into valuable nitrogen-containing platform chemicals, namely deoxyfructosazine (DOF) and fructosazine (B23252) (FZ). Mechanistic investigations using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that the strong hydrogen bonding basicity of the acetate anion is crucial for this catalytic activity. The acetate anion coordinates with the hydroxyl and amino groups of glucosamine, promoting a bifunctional activation of the substrate. This hydrogen bonding facilitates the subsequent condensation and cyclization reactions, leading to the formation of DOF and FZ. It is postulated that hydrogen bonding acts as an activation force, responsible for the notable selectivity and enhanced reaction rates observed in these transformations.

Given the structural similarity and the presence of a basic amino group in the aminoacetate anion, it is reasonable to infer that 1-ethyl-3-methylimidazolium aminoacetate would also exhibit catalytic activity in glucosamine condensation and other related carbohydrate transformations. The amino group could potentially participate in similar hydrogen bonding interactions, thereby activating the carbohydrate substrates.

Solvent Systems and Reaction Media for Sustainable Processes

The unique physicochemical properties of 1-ethyl-3-methylimidazolium aminoacetate, such as its low vapor pressure, thermal stability, and tunable solvency, position it as a promising candidate for a green solvent and reaction medium in a variety of chemical processes. Its application in promoting sustainable chemical synthesis is an area of growing interest.

Applications as Green Solvents in Homogeneous and Heterogeneous Reactions

1-Ethyl-3-methylimidazolium aminoacetate has been identified as a catalyst for the aza-Michael reaction, a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. Its ability to act as both a solvent and a catalyst in such reactions exemplifies its potential as a green solvent system, potentially simplifying reaction setups and reducing the need for volatile organic compounds (VOCs). The inherent basicity of the aminoacetate anion is likely a key factor in its catalytic activity in this context.

Furthermore, the broader class of imidazolium-based ionic liquids is well-regarded for its ability to dissolve a wide range of organic and inorganic compounds, facilitating homogeneous catalysis. In heterogeneous catalysis, these ionic liquids can be used to immobilize catalysts, allowing for easy separation and recycling of the catalytic system, which is a cornerstone of sustainable chemical processing. The amino-functionalized nature of 1-ethyl-3-methylimidazolium aminoacetate also opens possibilities for its use in preparing supported catalysts for various applications, including CO₂ capture.

Influence on Reaction Kinetics and Selectivity

The reaction medium can significantly influence the kinetics and selectivity of a chemical transformation. In the case of 1-ethyl-3-methylimidazolium aminoacetate, its constituent ions can interact with reactants, transition states, and products, thereby altering the energy profile of the reaction pathway.

A study on the kinetics of CO₂ absorption into an aqueous solution of 1-ethyl-3-methylimidazolium glycinate (B8599266) (a synonym for aminoacetate) provides valuable insights. researchgate.net The research, conducted using a double stirred-cell absorber, determined the density, viscosity, diffusion coefficient, and solubility of CO₂ in the ionic liquid solution. The findings indicated that the absorption of CO₂ follows a fast pseudo-first-order reaction regime. researchgate.net This suggests that the aminoacetate anion actively participates in the reaction with CO₂, significantly enhancing the rate of absorption. Such detailed kinetic studies are crucial for designing efficient gas capture and utilization processes.

The following interactive table summarizes the key parameters investigated in the CO₂ absorption study:

| Parameter Investigated | Methodology | Key Finding |

| Reaction Kinetics | Double stirred-cell absorber | Fast pseudo-first-order reaction regime for CO₂ absorption. researchgate.net |

| Physical Properties | Experimental measurement | Density and viscosity of the aqueous ionic liquid solution were determined. researchgate.net |

| Mass Transfer | Estimation from physical properties | Diffusion coefficient and solubility of CO₂ were estimated. researchgate.net |

| Influencing Factors | Varied experimental conditions | The study examined the effects of ionic liquid concentration, absorption temperature, and CO₂ concentration. researchgate.net |

Role in Polymerization Processes and Polymer Blends

Ionic liquids are increasingly being explored for their roles in polymer science, acting as solvents for polymerization, plasticizers for polymer matrices, and components in polymer blends. While specific studies on the role of 1-ethyl-3-methylimidazolium aminoacetate in polymerization are not widely available, research on the analogous 1-ethyl-3-methylimidazolium acetate provides a strong indication of its potential applications.

1-ethyl-3-methylimidazolium acetate has been successfully employed as a plasticizer for thermoplastic starch (TPS)/polyvinyl alcohol (PVA) biodegradable blends. mdpi.com In this application, the ionic liquid disrupts the hydrogen bonding network within the starch molecules, leading to a transition from a crystalline to a more amorphous state. This results in increased flexibility and a lower glass transition temperature of the polymer blend. The effectiveness of the ionic liquid as a plasticizer is dependent on its concentration within the blend. mdpi.com Given the similar potential for hydrogen bond disruption, 1-ethyl-3-methylimidazolium aminoacetate is expected to exhibit comparable or even enhanced plasticizing effects in biopolymer blends.

The table below illustrates the effect of 1-ethyl-3-methylimidazolium acetate content on the properties of TPS/PVA blends, which can be extrapolated to the potential effects of the aminoacetate variant.

| Property | Effect of Increasing Ionic Liquid Content | Reference |

| Crystalline Structure of Starch | Transformation to an amorphous state | mdpi.com |

| Flexibility | Increased | mdpi.com |

| Glass Transition Temperature (Tg) | Decreased | mdpi.com |

Nanomaterial Synthesis and Advanced Material Fabrication

The unique properties of ionic liquids, including their ordered structure and ability to stabilize nanoparticles, make them valuable media for the synthesis of nanomaterials with controlled size and morphology.

Utilization as a Template or Solvent in Nanoparticle Synthesis

Imidazolium-based ionic liquids have been widely used as solvents and templates for the synthesis of various metal nanoparticles. For instance, 1-ethyl-3-methylimidazolium dicyanamide (B8802431) has been employed in the synthesis of ultra-small gold nanoparticles. researchgate.net In such syntheses, the ionic liquid can act as both the reaction medium and a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. The structure of the ionic liquid, including the nature of both the cation and the anion, can influence the size, shape, and stability of the resulting nanoparticles.

While specific research on the use of 1-ethyl-3-methylimidazolium aminoacetate in nanoparticle synthesis is not extensively documented, its constituent ions, particularly the aminoacetate anion, could offer unique advantages. The amino and carboxylate functionalities of the anion could coordinate with metal precursors and the surface of the growing nanoparticles, providing a high degree of control over the nucleation and growth processes. This could enable the synthesis of nanoparticles with tailored properties for applications in catalysis, sensing, and biomedicine. The general mechanism involves the reduction of a metal salt in the ionic liquid medium, where the ionic liquid's components help to control the particle size and prevent aggregation. researchgate.net

Role in the Preparation of Advanced Functional Materials

1-Ethyl-3-methylimidazolium aminoacetate, an amino acid-based ionic liquid, serves as a versatile building block and functional component in the creation of advanced materials. Its unique combination of a stable imidazolium cation and a functional aminoacetate anion allows for its application in areas such as gas capture and the development of biodegradable polymers.

One of the primary applications of this ionic liquid is in the preparation of efficient adsorbents for carbon dioxide (CO₂) capture. Researchers have successfully immobilized 1-ethyl-3-methylimidazolium aminoacetate onto porous supports, such as silica (B1680970) gel, to create composite materials with a high affinity for CO₂. A study on a composite of 1-ethyl-3-methylimidazolium glycinate (a synonym for 1-ethyl-3-methylimidazolium aminoacetate) and silica gel demonstrated that an optimal loading of 40 wt.% of the ionic liquid resulted in a promising CO₂ sorbent. researchgate.net The mechanism of CO₂ binding in this material is proposed to be a two-step process, highlighting the active role of the amino acid-based anion in the capture process. researchgate.net

In the realm of polymer science, 1-ethyl-3-methylimidazolium acetate has been investigated as a green plasticizer for producing biodegradable blends, particularly with thermoplastic starch (TPS) and polyvinyl alcohol (PVA). mdpi.com Although this study used the acetate anion rather than aminoacetate, it provides insight into the functional role of the 1-ethyl-3-methylimidazolium cation in polymer modification. The ionic liquid acts as an effective plasticizer by disrupting the hydrogen bonds between starch molecules, which transforms the crystalline structure of the starch into a more amorphous state. mdpi.com This modification enhances the flexibility of the bioplastic material and lowers its glass transition temperature, making it a functional alternative to conventional, non-biodegradable polymers. mdpi.com The ability of the acetate-based analogue to form chemical bonds with CO₂ also suggests potential for creating functional packaging materials. mdpi.com

The following table summarizes the role of 1-Ethyl-3-methylimidazolium aminoacetate in the preparation of these advanced functional materials.

| Material Type | Role of 1-Ethyl-3-methylimidazolium Aminoacetate | Key Findings |

| CO₂ Sorbents | Active component for CO₂ capture | Optimal loading of 40 wt.% on silica gel creates an efficient sorbent. researchgate.net |

| Biodegradable Polymer Blends | Plasticizer | Transforms crystalline starch to an amorphous state, increasing flexibility. mdpi.com |

Electrochemical Systems and Ionic Liquid Electrolytes

The distinct properties of 1-ethyl-3-methylimidazolium aminoacetate, such as its ionic nature, thermal stability, and tunable structure, make it a compound of interest for electrochemical applications. Research has focused on understanding its behavior at interfaces and its potential role in energy storage devices.

Understanding the behavior of 1-ethyl-3-methylimidazolium aminoacetate at the molecular level is crucial for its application in electrochemical systems. Theoretical studies have begun to shed light on its interactions with other molecules and its structure at interfaces.

Quantum chemistry calculations have been employed to study the microsolvation of the 1-ethyl-3-methylimidazolium glycinate-water mixture. researchgate.net These studies explore the effect of water on the interaction energies and local packing of the ionic liquid. A key finding is that the polarity of the ionic liquid-water system varies with the number of water molecules. As the amount of water increases, the polar network is progressively disrupted. researchgate.net This research provides fundamental insights into how the presence of water, a common impurity in electrochemical systems, can influence the properties of the ionic liquid at a molecular level.

The interactions between the 1-ethyl-3-methylimidazolium cation and various anions are fundamental to the properties of the resulting ionic liquid electrolytes. Studies on ionic liquids with the same cation but different anions, such as trifluoromethanesulfonate, have shown that the local structure of the cation is not significantly perturbed by the addition of lithium salts with a common anion. nih.gov This suggests that the ion cloud surrounding the 1-ethyl-3-methylimidazolium cation is primarily composed of the counter-anion. nih.gov

Molecular dynamics simulations have also been used to investigate the interfacial properties of 1-ethyl-3-methylimidazolium glycinate in contact with various gases, which is relevant to understanding the electrolyte-gas interface in certain electrochemical devices.

The potential of 1-ethyl-3-methylimidazolium aminoacetate as an electrolyte component in energy storage devices, particularly supercapacitors, has been explored through computational studies.

Classical molecular dynamics simulations were conducted to investigate the performance of amino acid ionic liquid electrolytes, including 1-ethyl-3-methylimidazolium glycinate, in electrical double-layer capacitors (EDLCs) with planar graphene electrodes. The study focused on the microstructure of the electrical double layers (EDLs) formed at the electrode-electrolyte interface. The results indicated that for different amino acid anions paired with the 1-ethyl-3-methylimidazolium cation, similar EDL structures were observed near the negatively charged graphene electrode. However, the structure of the EDLs at the positively charged electrode was dependent on the specific amino acid anion.

| Property | Finding |

| EDL Structure (Negative Electrode) | Similar for different amino acid anions. |

| EDL Structure (Positive Electrode) | Dependent on the specific amino acid anion. |

| Capacitance Performance | Comparable to conventional ionic liquids. |

Currently, there is limited research available on the application of 1-ethyl-3-methylimidazolium aminoacetate in other energy storage and conversion devices such as batteries or fuel cells. The existing studies on imidazolium-based ionic liquids in these applications have predominantly focused on those with other anions.

Future Directions and Emerging Research Avenues

Development of Task-Specific 1-Ethyl-3-methylimidazolium (B1214524) Aminoacetate Derivatives

The inherent "designer" nature of ionic liquids offers a fertile ground for the creation of task-specific derivatives of 1-Ethyl-3-methylimidazolium aminoacetate. By chemically modifying the cation or anion, researchers can fine-tune the physicochemical properties of the ionic liquid to enhance its performance in specific applications.

Another key application driving the development of derivatives is catalysis . 1-Ethyl-3-methylimidazolium aminoacetate has already been demonstrated as an effective catalyst in reactions such as the aza-Michael reaction. researchgate.net Future research is expected to focus on creating derivatives that not only act as catalysts but also facilitate product separation and catalyst recycling. This could involve attaching catalytically active moieties to the ionic liquid structure, rendering it a recoverable and reusable catalytic system.